Cas no 107898-54-4 (4-Penten-2-ol,3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-)
107898-54-4 structure
Product Name:4-Penten-2-ol,3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-
Número CAS:107898-54-4
MF:C15H26O
Megavatios:222.366344928741
CID:139439
PubChem ID:15984303
Update Time:2025-07-09
4-Penten-2-ol,3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- Propiedades químicas y físicas
Nombre e identificación
-
- 4-Penten-2-ol,3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-
- 3,3-DIMETHYL-5-(2,2,3-TRIMETHYL-3-CYCLOPENTEN-1-YL)-4-PENTEN-2-OL
- 3,3-dimethyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-2-ol
- 4-Penten-2-ol,3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)
- polysanto
- Megasantol
- 4-Penten-2-ol-3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)
- (+/-) trans-3,3-dimethyl-5-(2,2,3-trimethyl-cyclopent-3-en-1-yl)-pent-4-en-2-ol
- DTXSID401021085
- (+/-) trans-3,3-dimethyl-5-(2,2,3-trimethyl-cyclopent-3-en-1-yl)pent-4-en-2-ol
- EC 411-580-3
- 107898-54-4
- 4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-
- NS00077606
- 4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-, (4E)-
- AKOS015900947
- SCHEMBL238074
- 244626-73-1
- (E)-3,3-dimethyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-2-ol
- 3,3-Dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl
-
- Renchi: 1S/C15H26O/c1-11-7-8-13(15(11,5)6)9-10-14(3,4)12(2)16/h7,9-10,12-13,16H,8H2,1-6H3/b10-9+
- Clave inchi: QZFSNJAQFWEXEA-MDZDMXLPSA-N
- Sonrisas: OC(C)C(C)(C)/C=C/C1CC=C(C)C1(C)C
Atributos calculados
- Calidad precisa: 222.19800
- Masa isotópica única: 222.198
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 16
- Cuenta de enlace giratorio: 3
- Complejidad: 307
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 2
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 1
- Superficie del Polo topológico: 20.2A^2
- Xlogp3: 3.8
Propiedades experimentales
- Denso: 0.933
- Punto de ebullición: 300 ºC
- Punto de inflamación: 105 ºC
- índice de refracción: 1.519
- PSA: 20.23000
- Logp: 3.94200
4-Penten-2-ol,3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- Información de Seguridad
- Código de categoría de peligro: 38-50/53
- Instrucciones de Seguridad: S24/25; S37; S60; S61
-
Señalización de mercancías peligrosas:
- Período de Seguridad:24/25-37-60-61
- Términos de riesgo:R38
4-Penten-2-ol,3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR0084X2-5g |
3,3-DIMETHYL-5-(2,2,3-TRIMETHYL-3-CYCLOPENTEN-1-YL)-4-PENTEN-2-OL |
107898-54-4 | 5g |
$32.00 | 2023-12-16 | ||
| Aaron | AR0084X2-25g |
3,3-DIMETHYL-5-(2,2,3-TRIMETHYL-3-CYCLOPENTEN-1-YL)-4-PENTEN-2-OL |
107898-54-4 | 25g |
$94.00 | 2023-12-16 | ||
| Aaron | AR0084X2-100g |
3,3-DIMETHYL-5-(2,2,3-TRIMETHYL-3-CYCLOPENTEN-1-YL)-4-PENTEN-2-OL |
107898-54-4 | 100g |
$198.00 | 2023-12-16 | ||
| 1PlusChem | 1P0084OQ-5g |
3,3-DIMETHYL-5-(2,2,3-TRIMETHYL-3-CYCLOPENTEN-1-YL)-4-PENTEN-2-OL |
107898-54-4 | ≥95% | 5g |
$36.00 | 2023-12-26 | |
| 1PlusChem | 1P0084OQ-25g |
3,3-DIMETHYL-5-(2,2,3-TRIMETHYL-3-CYCLOPENTEN-1-YL)-4-PENTEN-2-OL |
107898-54-4 | ≥95% | 25g |
$72.00 | 2023-12-26 | |
| 1PlusChem | 1P0084OQ-100g |
3,3-DIMETHYL-5-(2,2,3-TRIMETHYL-3-CYCLOPENTEN-1-YL)-4-PENTEN-2-OL |
107898-54-4 | ≥95% | 100g |
$134.00 | 2023-12-26 | |
| A2B Chem LLC | AD78522-5g |
3,3-DIMETHYL-5-(2,2,3-TRIMETHYL-3-CYCLOPENTEN-1-YL)-4-PENTEN-2-OL |
107898-54-4 | ≥95% | 5g |
$28.00 | 2024-01-05 | |
| A2B Chem LLC | AD78522-25g |
3,3-DIMETHYL-5-(2,2,3-TRIMETHYL-3-CYCLOPENTEN-1-YL)-4-PENTEN-2-OL |
107898-54-4 | ≥95% | 25g |
$71.00 | 2024-01-05 | |
| A2B Chem LLC | AD78522-100g |
3,3-DIMETHYL-5-(2,2,3-TRIMETHYL-3-CYCLOPENTEN-1-YL)-4-PENTEN-2-OL |
107898-54-4 | ≥95% | 100g |
$143.00 | 2024-01-05 |
4-Penten-2-ol,3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- Literatura relevante
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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